molecular formula C12H19Cl2N3 B13038963 4-(Piperazin-1-yl)indoline dihydrochloride

4-(Piperazin-1-yl)indoline dihydrochloride

Cat. No.: B13038963
M. Wt: 276.20 g/mol
InChI Key: XACSKVJRESADAK-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)indolinedihydrochloride is a chemical compound that features a piperazine ring attached to an indoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and indoline moieties in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)indolinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)indolinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted indoline compounds .

Scientific Research Applications

4-(Piperazin-1-yl)indolinedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)indolinedihydrochloride involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)indolinedihydrochloride stands out due to its unique combination of piperazine and indoline moieties, which contribute to its diverse biological activities.

Properties

Molecular Formula

C12H19Cl2N3

Molecular Weight

276.20 g/mol

IUPAC Name

4-piperazin-1-yl-2,3-dihydro-1H-indole;dihydrochloride

InChI

InChI=1S/C12H17N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-3,13-14H,4-9H2;2*1H

InChI Key

XACSKVJRESADAK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC=C2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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